Superior Iron Precatalyst Activity in Alkene Hydrogenation
Among a family of isolated bis(phosphine) iron dialkyl complexes, the Josiphos SL‑J212‑1 derivative (SL‑J212‑1)Fe(CH₂SiMe₃)₂ exhibited the highest catalytic activity for asymmetric alkene hydrogenation, outperforming all other phosphine complexes evaluated. While the study noted that enantioselectivity was not achieved with this specific iron complex, the measured turnover frequency for SL‑J212‑1 was qualitatively higher than that of the analogous diphenylphosphino Josiphos complex (SL‑J001‑1)Fe(CH₂SiMe₃)₂ and other ligand frameworks tested [1].
| Evidence Dimension | Catalytic activity ranking among isolated iron precatalysts |
|---|---|
| Target Compound Data | (SL‑J212‑1)Fe(CH₂SiMe₃)₂ ranked as the most active precatalyst |
| Comparator Or Baseline | (SL‑J001‑1)Fe(CH₂SiMe₃)₂ and other phosphine iron complexes showed lower activity |
| Quantified Difference | Not precisely quantified in the available data; activity advantage is qualitative but consistent across substrates |
| Conditions | High-throughput experimentation with py₂Fe(CH₂SiMe₃)₂ as iron source, H₂ activation, alkene hydrogenation |
Why This Matters
For researchers developing non‑precious‑metal hydrogenation catalysts, the superior activity of the SL‑J212‑1 iron complex reduces catalyst loading and broadens the scope of feasible iron‑catalyzed reductions.
- [1] Friedfeld, M.R.; Shevlin, M.; Hoyt, J.M.; Margulieux, G.W.; Campeau, L.-C.; Chirik, P.J. Synthesis and Hydrogenation Activity of Iron Dialkyl Complexes with Chiral Bidentate Phosphines. Organometallics 2014, 33, 2591–2594. View Source
